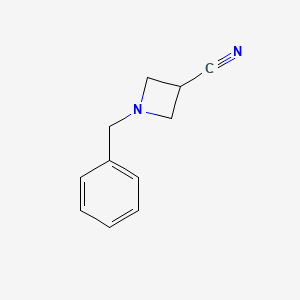

N-Benzyl-3-cyanoazetidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-benzylazetidine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c12-6-11-8-13(9-11)7-10-4-2-1-3-5-10/h1-5,11H,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWARBUNVUNGRQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=CC=CC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60600247 | |

| Record name | 1-Benzylazetidine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60600247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94985-26-9 | |

| Record name | 1-Benzylazetidine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60600247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Benzyl-3-cyanoazetidine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyl-3-cyanoazetidine is a substituted azetidine derivative of interest in medicinal chemistry and drug discovery. The presence of the strained four-membered azetidine ring, a benzyl group, and a cyano moiety imparts a unique combination of structural rigidity, chemical reactivity, and potential for diverse functionalization. This document provides an in-depth overview of the known and predicted chemical properties of this compound, including its synthesis, spectral characteristics, and reactivity profile. This guide is intended to serve as a valuable resource for researchers utilizing this compound in the design and development of novel therapeutic agents.

Chemical and Physical Properties

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1-benzylazetidine-3-carbonitrile | PubChem[1] |

| Synonyms | This compound, 1-(Phenylmethyl)-3-azetidinecarbonitrile | Caming Pharmaceutical Ltd[2] |

| CAS Number | 94985-26-9 | PubChem[1] |

| Molecular Formula | C₁₁H₁₂N₂ | PubChem[1] |

| Molecular Weight | 172.23 g/mol | Caming Pharmaceutical Ltd[2] |

| Appearance | Not specified (likely an oil or low-melting solid) | - |

| Purity | 95-98% | NovaChemistry[3] |

| Boiling Point | 296.1 °C at 760 mmHg (Predicted) | - |

| Melting Point | Not available | - |

| Solubility | Not available (likely soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate) | - |

| XLogP3-AA | 1.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Topological Polar Surface Area | 27.1 Ų | PubChem[1] |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not published as a standalone procedure. However, a plausible and efficient synthetic route can be constructed based on established methods for the synthesis of the precursor, 1-benzylazetidin-3-ol, followed by a dehydration reaction to form the nitrile.

Experimental Workflow for the Synthesis of this compound

Step 1: Synthesis of 1-benzylazetidin-3-ol[4]

This procedure is adapted from a published green synthesis method.[4]

-

Reaction Setup: To a solution of benzylamine (30.0 g, 324 mmol) in water (450 mL), slowly add 2-(chloromethyl)oxirane (30.0 g, 280 mmol) while maintaining the temperature between 0-5 °C.

-

Reaction: Stir the reaction mixture at 0-5 °C for 16 hours.

-

Workup: Upon completion, isolate the crude product by filtration and wash with water (60 mL). Dry the product in vacuo.

-

Cyclization: Dissolve the dried intermediate in acetonitrile (485 mL) and add sodium carbonate (42.0 g, 396 mmol) in portions.

-

Reflux: Heat the mixture to 80-90 °C and stir under reflux for 16 hours.

-

Isolation: After cooling, filter the reaction mixture and concentrate the filtrate under reduced pressure to yield 1-benzylazetidin-3-ol.

Step 2: Synthesis of this compound (Proposed)

This proposed step is based on the general principle of converting a primary amide to a nitrile via dehydration.[5] The intermediate amide, 1-benzylazetidine-3-carboxamide, would first need to be synthesized from 1-benzylazetidin-3-ol, for instance, through oxidation to the carboxylic acid followed by amidation.

-

Amide Formation (Hypothetical): Convert 1-benzylazetidin-3-ol to the corresponding 1-benzylazetidine-3-carboxamide. This can be achieved through a two-step process: oxidation of the alcohol to a carboxylic acid, followed by reaction with ammonia or an ammonia equivalent.

-

Dehydration: To a solution of 1-benzylazetidine-3-carboxamide in a suitable anhydrous solvent (e.g., 1,4-dioxane), add a dehydrating agent such as trifluoroacetic anhydride in the presence of a base like pyridine.

-

Reaction: Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.

Spectral Properties (Predicted)

No experimentally determined spectra for this compound are publicly available. The following predictions are based on the analysis of its chemical structure and comparison with spectral data of analogous compounds.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aromatic (C₆H₅) | 7.2-7.4 | Multiplet | Typical range for monosubstituted benzene ring protons. |

| Benzylic (CH₂) | ~3.6 | Singlet | Methylene protons adjacent to the nitrogen and the phenyl group. |

| Azetidine (CH₂) | 3.2-3.8 | Multiplet | Protons on the azetidine ring, likely complex due to diastereotopicity. |

| Azetidine (CH) | 3.0-3.5 | Multiplet | Methine proton of the azetidine ring adjacent to the cyano group. |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| Aromatic (ipso-C) | 135-140 | Quaternary carbon of the benzene ring attached to the benzylic methylene. |

| Aromatic (ortho, meta, para-C) | 127-130 | Aromatic carbons. |

| Benzylic (CH₂) | 55-65 | Benzylic carbon attached to the azetidine nitrogen. |

| Azetidine (CH₂) | 50-60 | Azetidine ring carbons. |

| Azetidine (CH) | 25-35 | Azetidine ring carbon attached to the cyano group. |

| Nitrile (C≡N) | 115-125 | Carbon of the cyano group.[6] |

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present:

-

C≡N stretch: A sharp, medium-intensity band around 2240-2260 cm⁻¹.

-

Aromatic C-H stretch: Bands above 3000 cm⁻¹.

-

Aliphatic C-H stretch: Bands below 3000 cm⁻¹.

-

Aromatic C=C stretch: Bands in the 1450-1600 cm⁻¹ region.

-

C-N stretch: Bands in the 1000-1200 cm⁻¹ region.

Mass Spectrometry (MS):

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 172. A prominent fragment would likely be the tropylium ion at m/z = 91, resulting from the cleavage of the benzyl group. Other fragments would arise from the fragmentation of the azetidine ring.

Chemical Reactivity and Stability

The chemical reactivity of this compound is dictated by the interplay of its three key structural features: the strained azetidine ring, the benzyl group, and the cyano group.

Azetidine Ring Reactivity

The four-membered azetidine ring is characterized by significant ring strain, making it susceptible to ring-opening reactions, particularly under acidic conditions or in the presence of strong nucleophiles.

-

Acid Stability: The azetidine nitrogen is basic and can be protonated under acidic conditions. This protonation further activates the ring towards nucleophilic attack, leading to ring cleavage.[7][8] It is therefore recommended to handle this compound under neutral or basic conditions to maintain its structural integrity.

-

Nucleophilic Ring Opening: Strong nucleophiles can attack the carbon atoms of the azetidine ring, resulting in ring opening. The regioselectivity of this attack can be influenced by steric and electronic factors.

Cyano Group Reactivity

The cyano group is a versatile functional handle that can undergo a variety of chemical transformations.

-

Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.[9] This provides a route to synthesize 1-benzylazetidine-3-carboxylic acid or its corresponding amide.

-

Reduction: The cyano group can be reduced to a primary amine (aminomethyl group) using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This would yield 1-benzyl-3-(aminomethyl)azetidine, a potentially valuable building block.

N-Benzyl Group Reactivity

The N-benzyl group is a common protecting group for amines and can be removed under specific conditions.

-

Hydrogenolysis: The benzyl group can be cleaved by catalytic hydrogenation (e.g., using palladium on carbon, Pd/C, under a hydrogen atmosphere). This would yield 3-cyanoazetidine.[10] However, care must be taken as the nitrile group may also be susceptible to reduction under these conditions.

Conclusion

This compound is a valuable synthetic intermediate with a rich and diverse potential for chemical modification. Its properties are largely inferred from the well-established chemistry of its constituent functional groups. The strained azetidine ring offers a unique scaffold but also necessitates careful handling to avoid unwanted ring-opening reactions. The cyano and benzyl groups provide versatile handles for further synthetic transformations, making this compound a promising starting point for the development of novel molecules with potential applications in drug discovery and materials science. Further experimental investigation into the specific physical and chemical properties of this compound will undoubtedly contribute to its broader utility in the scientific community.

References

- 1. This compound | C11H12N2 | CID 19814762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caming.com [caming.com]

- 3. This compound, CasNo.94985-26-9 NovaChemistry United Kingdom [nova-chemistry.lookchem.com]

- 4. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N -borane complexes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04585G [pubs.rsc.org]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. CN101381325B - Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium - Google Patents [patents.google.com]

- 10. CTH Removal of N-Benzyl Groups - [www.rhodium.ws] [chemistry.mdma.ch]

The Structural Elucidation of 1-Benzylazetidine-3-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 1-benzylazetidine-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. This document details its synthesis, predicted spectroscopic properties, and potential biological relevance, offering a foundational resource for researchers engaged in the discovery and development of novel therapeutics.

Molecular Structure

1-Benzylazetidine-3-carbonitrile possesses a strained four-membered azetidine ring substituted with a benzyl group on the nitrogen atom and a nitrile group at the 3-position.

Molecular Formula: C₁₁H₁₂N₂[1]

IUPAC Name: 1-benzylazetidine-3-carbonitrile[1]

CAS Number: 94985-26-9[1]

Caption: Chemical structure of 1-benzylazetidine-3-carbonitrile.

Synthesis

A plausible synthetic route to 1-benzylazetidine-3-carbonitrile starts from the commercially available 1-benzylazetidin-3-ol. The synthesis involves a two-step process: mesylation of the hydroxyl group followed by nucleophilic substitution with a cyanide salt.

Caption: Synthetic workflow for 1-benzylazetidine-3-carbonitrile.

Experimental Protocols

Step 1: Synthesis of 1-Benzyl-3-(methylsulfonyloxy)azetidine

To a solution of 1-benzylazetidin-3-ol (5.0 g) in dichloromethane (40 ml), triethylamine (6 ml) and methanesulfonyl chloride (3.52 g) are added. The mixture is stirred for 18 hours. After filtration, the solvent is evaporated under reduced pressure. The resulting residue is purified by chromatography on silica gel using isopropanol in dichloromethane as the eluent to yield the mesylate of 1-benzylazetidin-3-ol.[2]

Step 2: Synthesis of 1-Benzylazetidine-3-carbonitrile

A mixture of 1-benzyl-3-(methylsulfonyloxy)azetidine (1.7 g) and sodium cyanide (1.2 g) in a solution of water (1 ml) and dimethylformamide (20 ml) is stirred at 60°C for 16 hours.[2] The reaction mixture is then processed to isolate the final product, 1-benzylazetidine-3-carbonitrile.

Spectroscopic Data (Predicted)

Due to the absence of publicly available experimental spectroscopic data, the following tables present predicted values based on standard spectroscopic principles and data from analogous structures. These values should be considered as estimations and require experimental verification.

¹H NMR Spectroscopy

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.35 - 7.25 | m | 5H | Aromatic protons (Phenyl) |

| ~ 3.70 | s | 2H | CH₂ (Benzyl) |

| ~ 3.60 - 3.50 | m | 2H | CH₂ (Azetidine, positions 2 & 4) |

| ~ 3.40 - 3.30 | m | 2H | CH₂ (Azetidine, positions 2 & 4) |

| ~ 3.20 - 3.10 | m | 1H | CH (Azetidine, position 3) |

¹³C NMR Spectroscopy

| Chemical Shift (ppm) | Assignment |

| ~ 138 | Quaternary C (Phenyl, attached to CH₂) |

| ~ 129 | CH (Phenyl) |

| ~ 128 | CH (Phenyl) |

| ~ 127 | CH (Phenyl) |

| ~ 120 | CN (Nitrile) |

| ~ 60 | CH₂ (Benzyl) |

| ~ 55 | CH₂ (Azetidine, positions 2 & 4) |

| ~ 25 | CH (Azetidine, position 3) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3050 | Medium | Aromatic C-H stretch |

| ~ 2950 - 2850 | Medium | Aliphatic C-H stretch |

| ~ 2240 | Medium | C≡N stretch (Nitrile) |

| ~ 1600, 1495, 1450 | Medium-Weak | Aromatic C=C stretch |

| ~ 1120 | Strong | C-N stretch |

Mass Spectrometry

| m/z | Interpretation |

| 172.10 | [M]⁺ (Molecular Ion) |

| 91.05 | [C₇H₇]⁺ (Tropylium ion, characteristic of benzyl group) |

| 81.05 | [M - C₇H₇]⁺ (Loss of benzyl group) |

Structure Elucidation Workflow

The elucidation of the structure of 1-benzylazetidine-3-carbonitrile would follow a logical workflow integrating data from various analytical techniques.

Caption: Logical workflow for the structural elucidation of 1-benzylazetidine-3-carbonitrile.

Potential Biological Relevance & Signaling Pathways

While specific biological data for 1-benzylazetidine-3-carbonitrile is not extensively documented, the substituted azetidine scaffold is a recognized pharmacophore in drug discovery. Azetidine derivatives have been investigated for a variety of biological activities, including as inhibitors of enzymes and modulators of G-protein coupled receptors.

One area of significant interest is the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling pathway. The JAK-STAT pathway is crucial for cytokine signaling and is implicated in inflammatory diseases and cancer. Some azetidine-containing molecules have been developed as inhibitors of JAKs, thereby modulating downstream STAT phosphorylation and subsequent gene transcription. For instance, Baricitinib, an inhibitor of JAK1 and JAK2, features a 2-(1-(ethylsulfonyl)azetidin-3-yl)acetonitrile moiety.[3]

Caption: Potential modulation of the JAK-STAT signaling pathway by an azetidine-based inhibitor.

Furthermore, substituted azetidines have been explored for their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis, by targeting mycolic acid biosynthesis. This highlights the potential for this chemical class to address infectious diseases.

Conclusion

1-Benzylazetidine-3-carbonitrile is a synthetically accessible molecule with a scaffold of known importance in medicinal chemistry. While experimental spectroscopic data remains to be fully publicly documented, this guide provides a robust framework for its synthesis, characterization, and potential biological investigation. The predicted spectroscopic data and the outlined structure elucidation workflow offer valuable guidance for researchers working with this and related compounds. Further investigation into its biological activity, particularly in the context of JAK-STAT signaling and other pathways modulated by azetidine derivatives, is warranted to fully explore its therapeutic potential.

References

- 1. N-Benzyl-3-cyanoazetidine | C11H12N2 | CID 19814762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US4639334A - Preparation of 1-benzylazetidine-3-ol derivatives - Google Patents [patents.google.com]

- 3. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

N-Benzyl-3-cyanoazetidine: A Technical Guide for Chemical and Pharmaceutical Development

CAS Number: 94985-26-9 Molecular Formula: C₁₁H₁₂N₂ IUPAC Name: 1-benzylazetidine-3-carbonitrile

This technical guide provides a comprehensive overview of N-Benzyl-3-cyanoazetidine, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. Due to the limited availability of specific experimental data in publicly accessible literature, this document outlines a probable synthetic route based on established methodologies and presents computed physicochemical and spectroscopic data. The guide also explores the potential applications of this molecule within the broader context of medicinal chemistry, drawing parallels with other structurally related azetidine derivatives.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is primarily based on computational models. The following tables summarize these key properties.[1]

Table 1: Computed Physicochemical Properties [1]

| Property | Value |

| Molecular Weight | 172.23 g/mol |

| XLogP3-AA | 1.5 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

| Exact Mass | 172.100048 g/mol |

| Monoisotopic Mass | 172.100048 g/mol |

| Topological Polar Surface Area | 27.0 Ų |

| Heavy Atom Count | 13 |

| Formal Charge | 0 |

| Complexity | 195 |

Table 2: Predicted Spectroscopic Data

| Spectroscopy | Predicted Peaks |

| ¹H NMR | Predicted chemical shifts (ppm): Aromatic protons (benzyl group): ~7.2-7.4; Benzylic protons (-CH₂-Ph): ~3.6; Azetidine ring protons: ~3.0-3.8; Proton at C3: ~3.5. |

| ¹³C NMR | Predicted chemical shifts (ppm): Aromatic carbons: ~127-138; Benzylic carbon (-CH₂-Ph): ~60; Azetidine ring carbons: ~50-60; Cyano carbon (-CN): ~120; Carbon at C3: ~20. |

| FT-IR | Predicted characteristic vibrational frequencies (cm⁻¹): C≡N stretch: ~2240 (weak to medium); C-H stretch (aromatic): ~3030; C-H stretch (aliphatic): ~2850-2950; C=C stretch (aromatic): ~1450-1600. |

| Mass Spec | Predicted m/z: [M]+: 172.10; [M+H]+: 173.11. A prominent fragment would likely be the tropylium ion at m/z 91 resulting from the loss of the azetidine-3-carbonitrile moiety. |

Synthesis and Experimental Protocols

The proposed synthetic pathway involves the conversion of the hydroxyl group to a good leaving group, such as a mesylate or tosylate, followed by nucleophilic substitution with a cyanide salt.

Proposed Synthesis of this compound

Caption: Proposed two-step synthesis of this compound.

General Experimental Protocol (Hypothetical)

Step 1: Synthesis of N-benzyl-3-(methylsulfonyloxy)azetidine (Intermediate)

-

To a solution of N-benzyl-3-hydroxyazetidine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a tertiary amine base such as triethylamine (1.2 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the cooled solution.

-

Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylated intermediate. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve the crude N-benzyl-3-(methylsulfonyloxy)azetidine in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Add an alkali metal cyanide, for example, sodium cyanide (1.5 eq).

-

Heat the reaction mixture to a temperature between 50-80 °C and stir for several hours, monitoring the reaction by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Role in Medicinal Chemistry and Drug Development

The azetidine scaffold is a "privileged" structural motif in medicinal chemistry.[2][3] Its rigid, four-membered ring system can impart favorable pharmacological properties to a molecule, including improved metabolic stability and binding affinity to biological targets.[2][3] The incorporation of an azetidine ring can serve as a conformational constraint, locking a molecule into a bioactive conformation.

The N-benzyl group is also a common feature in pharmacologically active compounds, often contributing to hydrophobic interactions with target proteins. The cyano group can act as a hydrogen bond acceptor or be used as a synthetic handle for further molecular elaboration.

While there is no specific biological activity reported for this compound, its structural components suggest potential as a building block for the synthesis of more complex molecules with a range of therapeutic applications. Derivatives of 3-cyanoazetidine could potentially be explored as inhibitors of enzymes where the cyano group can interact with the active site, or as precursors to other functional groups like carboxylic acids or amines.

Caption: Structural features of this compound and their relevance in drug design.

Conclusion

This compound is a valuable synthetic intermediate with potential applications in the development of novel therapeutics. While specific experimental data for this compound is limited, its synthesis can likely be achieved through a two-step process from N-benzyl-3-hydroxyazetidine. The presence of the azetidine ring, N-benzyl group, and cyano functionality makes it an attractive scaffold for medicinal chemists to explore in the design of new bioactive molecules. Further research is warranted to fully characterize this compound and elucidate its potential pharmacological profile.

References

- 1. This compound | C11H12N2 | CID 19814762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Benzylazetidine | C10H13N | CID 562741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of N-Benzyl-3-cyanoazetidine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Benzyl-3-cyanoazetidine, also known as 1-benzylazetidine-3-carbonitrile, is a heterocyclic organic compound featuring a strained four-membered azetidine ring.[1] This scaffold is of significant interest in medicinal chemistry due to the unique three-dimensional structure and favorable physicochemical properties conferred by the azetidine moiety. Azetidines are increasingly utilized as bioisosteric replacements for more common saturated heterocycles like piperidines and pyrrolidines, often leading to improved metabolic stability, solubility, and lipophilicity of drug candidates. The presence of a nitrile group and a benzyl protecting group offers versatile handles for further synthetic modifications, positioning this compound as a valuable building block for the synthesis of novel chemical entities with potential therapeutic applications.

Core Physical and Chemical Properties

The following tables summarize the key physical and chemical identifiers and computed properties for this compound. Experimental data for properties such as melting point and solubility are not widely reported in publicly available literature; therefore, many of the listed properties are computationally derived.

Table 1: Compound Identifiers

| Identifier | Value | Source |

| IUPAC Name | 1-benzylazetidine-3-carbonitrile | PubChem[1] |

| CAS Number | 94985-26-9 | PubChem[1] |

| Molecular Formula | C₁₁H₁₂N₂ | PubChem[1] |

| SMILES | C1C(CN1CC2=CC=CC=C2)C#N | PubChem[1] |

| InChIKey | JWARBUNVUNGRQE-UHFFFAOYSA-N | PubChem[1] |

Table 2: Physicochemical Properties

| Property | Value | Notes | Source |

| Molecular Weight | 172.23 g/mol | --- | Caming Pharmaceutical Ltd[2] |

| Exact Mass | 172.100048391 Da | Computed | PubChem[1] |

| Boiling Point | 296.1 ± 33.0 °C | at 760 mmHg (Predicted) | Delta Chemical[3] |

| Density | 1.1 ± 0.1 g/cm³ | (Predicted) | Delta Chemical[3] |

| XLogP3-AA | 1.1 | Computed | PubChem[1] |

| Topological Polar Surface Area | 27 Ų | Computed | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | Computed | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | Computed | PubChem[1] |

| Rotatable Bond Count | 2 | Computed | PubChem[1] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not extensively published. However, based on established methodologies for the synthesis of substituted azetidines, a plausible synthetic route and standard analytical procedures are outlined below.

Protocol 1: Proposed Synthesis of this compound

A common route to 3-substituted azetidines involves the functionalization of a suitable precursor like 1-benzylazetidin-3-ol. The synthesis can be envisioned as a two-step process involving oxidation followed by cyanation.

Step 1: Oxidation of 1-Benzylazetidin-3-ol to 1-Benzylazetidin-3-one

-

To a solution of 1-benzylazetidin-3-ol (1.0 eq) in a suitable solvent such as dichloromethane (DCM), add a mild oxidizing agent like Dess-Martin periodinane (1.2 eq) at room temperature.

-

Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield crude 1-benzylazetidin-3-one, which can be purified by column chromatography on silica gel.

Step 2: Cyanation of 1-Benzylazetidin-3-one

-

To a solution of 1-benzylazetidin-3-one (1.0 eq) in a suitable solvent (e.g., ethanol/water mixture), add potassium cyanide (KCN, 1.5 eq).

-

Cool the mixture to 0 °C and slowly add an acid, such as hydrochloric acid, to generate HCN in situ.

-

Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.

-

Upon completion, carefully neutralize the reaction mixture and extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude this compound by column chromatography on silica gel.

Protocol 2: Analytical Characterization

The identity and purity of the synthesized this compound would be confirmed using a combination of chromatographic and spectroscopic techniques.[4]

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[4]

-

Mobile Phase: A gradient of Mobile Phase A (0.1% Trifluoroacetic acid in water) and Mobile Phase B (0.1% Trifluoroacetic acid in acetonitrile).[4]

-

Flow Rate: 1.0 mL/min.[4]

-

Detection: UV at 254 nm.[4]

-

Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.[4]

2. Mass Spectrometry (MS) for Molecular Weight Confirmation:

-

Technique: Electrospray Ionization (ESI) in positive ion mode.[5]

-

Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺) is determined to confirm the molecular weight.[5]

-

Expected m/z: ~173.11 for [C₁₁H₁₂N₂ + H]⁺.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl protons (aromatic region, ~7.2-7.4 ppm), the benzylic methylene protons, and the protons of the azetidine ring.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of 11 distinct carbon environments, including the nitrile carbon, the carbons of the aromatic ring, the benzylic carbon, and the carbons of the azetidine ring.

4. Infrared (IR) Spectroscopy for Functional Group Identification:

-

Expected Absorptions: The IR spectrum should display a sharp, medium-intensity absorption band around 2240 cm⁻¹ characteristic of a nitrile (C≡N) stretching vibration.[6] Other expected signals include C-H stretches for the aromatic and aliphatic portions of the molecule.[7]

Visualized Workflows and Relationships

The following diagrams illustrate the proposed synthesis, analytical workflow, and a conceptual application of this compound in drug discovery.

References

- 1. This compound | C11H12N2 | CID 19814762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sub-Doppler infrared spectroscopy of resonance-stabilized hydrocarbon intermediates: ν3/ν4 CH stretch modes and CH2 internal rotor dynamics of benzyl radical - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 7. chem.libretexts.org [chem.libretexts.org]

N-Benzyl-3-cyanoazetidine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties of N-Benzyl-3-cyanoazetidine, alongside a representative experimental workflow for its synthesis and analysis. The information is intended to support researchers and professionals in the fields of medicinal chemistry and drug development.

Core Physicochemical Data

This compound is a substituted azetidine derivative. Its fundamental molecular properties are summarized below.

| Property | Value | Citation(s) |

| Molecular Formula | C₁₁H₁₂N₂ | [1][2] |

| Molecular Weight | 172.23 g/mol | [1][2] |

| IUPAC Name | 1-benzylazetidine-3-carbonitrile | [1] |

| CAS Number | 94985-26-9 | [2] |

Hypothetical Experimental Protocols

While specific proprietary synthesis methods may vary, the following protocols represent plausible, standard laboratory procedures for the synthesis and analysis of this compound and related compounds. These are provided for illustrative purposes.

Synthesis of 1-Benzylazetidine-3-carbonitrile: A Representative Two-Step Procedure

This hypothetical protocol involves the N-benzylation of a pre-existing azetidine ring followed by conversion of a hydroxyl group to a nitrile.

Step 1: Synthesis of 1-Benzylazetidin-3-ol

-

Reaction Setup: To a solution of azetidin-3-ol hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane or acetonitrile, add a base like triethylamine or diisopropylethylamine (2.5 equivalents) at room temperature.

-

Addition of Benzylating Agent: Slowly add benzyl bromide (1.1 equivalents) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with water and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 1-benzylazetidin-3-ol.

Step 2: Conversion to 1-Benzylazetidine-3-carbonitrile

-

Activation of Hydroxyl Group: Dissolve 1-benzylazetidin-3-ol (1 equivalent) in a dry, aprotic solvent like dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C. Add a sulfonylating agent such as methanesulfonyl chloride or tosyl chloride (1.2 equivalents), followed by a non-nucleophilic base like triethylamine (1.5 equivalents).

-

Nucleophilic Substitution: Once the activation is complete (as monitored by TLC), add a cyanide source, such as sodium cyanide or potassium cyanide (1.5 equivalents), potentially with a phase-transfer catalyst in a polar aprotic solvent like DMSO.

-

Reaction Conditions: Allow the reaction to warm to room temperature or heat as necessary, monitoring for the formation of the desired nitrile product.

-

Purification: After completion, perform an aqueous work-up, extract the product into an organic solvent, and purify using column chromatography to obtain this compound.

Analytical Verification Protocol

Product identity and purity can be confirmed using standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC):

-

System: A standard HPLC system with a UV detector.

-

Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (containing 0.1% formic acid or trifluoroacetic acid) and acetonitrile (containing 0.1% formic acid or trifluoroacetic acid).

-

Analysis: A small aliquot of the purified product is diluted and injected to assess its purity by observing the peak area.

-

-

Mass Spectrometry (MS):

-

Technique: Electrospray ionization (ESI) mass spectrometry.

-

Analysis: The sample is introduced into the mass spectrometer to confirm the molecular weight. The expected molecular ion peak for this compound would be [M+H]⁺ at m/z 173.23.

-

Visualized Workflows

The following diagrams illustrate the logical flow of the synthesis and purification process for this compound.

References

Navigating the Solubility Landscape of 1-Benzylazetidine-3-carbonitrile: A Technical Guide

For Immediate Release

A comprehensive technical guide offering a predictive analysis and detailed experimental protocols for determining the solubility of 1-benzylazetidine-3-carbonitrile, a key building block for researchers, scientists, and drug development professionals. This document addresses the current information gap in the public domain regarding the quantitative solubility data of this compound.

Due to the absence of publicly available experimental data on the solubility of 1-benzylazetidine-3-carbonitrile, this guide provides a robust framework for its empirical determination. The following sections detail a qualitative solubility prediction based on its molecular structure and a comprehensive experimental workflow for researchers to ascertain precise solubility data.

Predicted Solubility Profile

The solubility of a compound is fundamentally governed by its molecular structure and the principle of "like dissolves like." The structure of 1-benzylazetidine-3-carbonitrile possesses distinct features that influence its polarity and, consequently, its solubility in various solvents.

The molecule incorporates a polar azetidine ring and a nitrile group, which can participate in hydrogen bonding as an acceptor. Conversely, the non-polar benzyl group contributes to its lipophilic character. This amphiphilic nature suggests a nuanced solubility profile.

Based on these structural characteristics, a qualitative prediction of its solubility is presented in the table below.

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic | Moderate to Low | The polar functional groups (azetidine and nitrile) may interact with protic solvents like water and ethanol, but the non-polar benzyl group is expected to limit solubility. |

| Polar Aprotic | High | Solvents such as DMSO and DMF are anticipated to be effective due to their ability to solvate the polar regions of the molecule without the steric hindrance of hydrogen bonding to the non-polar benzyl group. |

| Non-Polar | Moderate to High | The presence of the significant non-polar benzyl group suggests good solubility in non-polar solvents like toluene and hexane. |

Experimental Protocol for Solubility Determination

To establish a definitive, quantitative solubility profile for 1-benzylazetidine-3-carbonitrile, a systematic experimental approach is necessary. The following protocol outlines a standard procedure for determining the solubility of a novel organic compound.

Materials and Equipment:

-

1-benzylazetidine-3-carbonitrile (solid)

-

A range of analytical grade solvents (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), toluene, hexane)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 1-benzylazetidine-3-carbonitrile and add it to a known volume of the selected solvent in a series of vials.

-

Seal the vials to prevent solvent evaporation.

-

Agitate the mixtures at a constant temperature (e.g., 25 °C) using a shaker for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Clarification:

-

After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.

-

Centrifuge the vials at a high speed to further separate the undissolved solid from the supernatant.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of 1-benzylazetidine-3-carbonitrile in the diluted sample using a validated HPLC method.

-

-

Data Interpretation:

-

Calculate the solubility of the compound in each solvent, typically expressed in mg/mL or mol/L.

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of 1-benzylazetidine-3-carbonitrile.

This technical guide provides a foundational understanding and a practical framework for investigating the solubility of 1-benzylazetidine-3-carbonitrile. The successful execution of the outlined experimental protocol will yield crucial data for its application in research and development.

An In-depth Technical Guide to the Spectral Data of N-Benzyl-3-cyanoazetidine

This technical guide provides a comprehensive overview of the spectral data for N-Benzyl-3-cyanoazetidine, tailored for researchers, scientists, and professionals in drug development. The document presents predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental methodologies for its synthesis and characterization.

Predicted Spectral Data

Due to the limited availability of experimentally derived spectral data in public databases, the following tables summarize the predicted spectral characteristics for this compound. These predictions are based on established principles of spectroscopy and data from analogous chemical structures.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 7.35 - 7.25 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~ 3.70 | Singlet | 2H | Benzyl CH₂ |

| ~ 3.60 | Triplet | 2H | Azetidine CH₂ (adjacent to N) |

| ~ 3.40 | Triplet | 2H | Azetidine CH₂ (adjacent to CH-CN) |

| ~ 3.30 | Multiplet | 1H | Azetidine CH |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~ 138 | Quaternary | Aromatic C (ipso) |

| ~ 129 | Tertiary | Aromatic CH |

| ~ 128 | Tertiary | Aromatic CH |

| ~ 127 | Tertiary | Aromatic CH |

| ~ 118 | Quaternary | Cyano C≡N |

| ~ 62 | Secondary | Benzyl CH₂ |

| ~ 58 | Secondary | Azetidine CH₂ (x2) |

| ~ 25 | Tertiary | Azetidine CH |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| ~ 3060 - 3030 | Medium | Aromatic C-H | Stretching |

| ~ 2960 - 2850 | Medium | Aliphatic C-H | Stretching |

| ~ 2250 | Sharp, Medium | Nitrile (C≡N) | Stretching[1][2][3] |

| ~ 1600, 1495, 1450 | Medium to Weak | Aromatic C=C | Stretching |

| ~ 1350 - 1000 | Medium | C-N | Stretching |

| ~ 740, 700 | Strong | Aromatic C-H | Out-of-plane Bending |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity | Proposed Fragment |

| 172 | Moderate | [M]⁺ (Molecular Ion) |

| 91 | High | [C₇H₇]⁺ (Benzyl Cation/Tropylium Ion)[4] |

| 81 | Moderate | [M - C₇H₇]⁺ |

| 77 | Low | [C₆H₅]⁺ (Phenyl Cation) |

Experimental Protocols

The following are detailed, plausible methodologies for the synthesis and spectral analysis of this compound.

2.1 Synthesis of this compound

This procedure is adapted from general methods for the N-alkylation of azetidines.[5][6][7][8]

-

Materials: 3-Cyanoazetidine, benzyl bromide, potassium carbonate (K₂CO₃), and acetonitrile (CH₃CN).

-

Procedure:

-

To a solution of 3-cyanoazetidine (1.0 equivalent) in acetonitrile, add potassium carbonate (2.0 equivalents).

-

Stir the resulting suspension at room temperature for 15 minutes.

-

Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.

-

Heat the mixture to 60°C and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the solid potassium carbonate.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

-

2.2 NMR Spectroscopy

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. Key parameters include a spectral width of approximately 220 ppm, a larger number of scans to compensate for the low natural abundance of ¹³C, and a relaxation delay of 2-5 seconds.

2.3 IR Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: For a liquid sample, a small drop of the purified compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Data Acquisition: Record the spectrum over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

2.4 Mass Spectrometry

-

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

-

Sample Introduction: Introduce a small amount of the purified compound into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Data Acquisition: Acquire the mass spectrum in the positive ion mode over a mass range of m/z 50-500. The standard electron energy for EI is 70 eV.

Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Synthesis and spectral characterization workflow.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. etheses.bham.ac.uk [etheses.bham.ac.uk]

- 7. Synthesis of Azetidines [manu56.magtech.com.cn]

- 8. Azetidine synthesis [organic-chemistry.org]

The Elusive Biological Activity of N-Benzyl-3-cyanoazetidine Derivatives: A Technical Assessment

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-benzyl-3-cyanoazetidine scaffold represents an intriguing yet underexplored area in medicinal chemistry. While the broader classes of N-benzyl compounds and azetidine-containing molecules have independently shown significant and diverse biological activities, a comprehensive analysis of derivatives from their combination remains conspicuously absent from the current scientific literature. This technical guide aims to address the current state of knowledge regarding this compound derivatives, including their synthesis and potential, while highlighting the significant gap in biological activity data.

Despite extensive searches of chemical databases, peer-reviewed journals, and patent literature, no studies detailing the systematic synthesis and biological evaluation of a series of this compound derivatives were identified. The parent compound, this compound, is primarily mentioned as a chemical intermediate in the synthesis of other molecules, most notably azetidine-3-carboxylic acid. This lack of published biological data prevents the creation of a detailed guide on their specific activities, structure-activity relationships (SAR), and mechanisms of action as initially intended.

This document will, therefore, summarize the available information on the synthesis of the core this compound structure and provide a speculative outlook on its potential biological activities by drawing parallels with structurally related, biologically active compounds.

Synthesis of the Core Scaffold: this compound

The synthesis of this compound has been described in the patent literature, primarily as a precursor for other chemical entities. The general synthetic routes involve the formation of the azetidine ring followed by the introduction of the cyano group.

Experimental Protocol: Synthesis of this compound

A common method for the synthesis of this compound involves a multi-step process starting from N-benzyl-3-amino-1-chloropropan-2-ol. The following is a generalized protocol based on descriptions in patent documents[1]:

Step 1: Cyclization to form 1-benzylazetidin-3-ol

-

N-benzyl-3-amino-1-chloropropan-2-ol is dissolved in triethylamine, and tetrabutylammonium iodide is added as a phase transfer catalyst.

-

The reaction mixture is heated under reflux for several hours (e.g., 13 hours).

-

After cooling, the resulting hydrochloride precipitate is filtered off.

-

The filtrate is evaporated to yield an oil, which can be crystallized from a suitable solvent system (e.g., toluene and hexane) to give 1-benzylazetidin-3-ol.

Step 2: Conversion of the hydroxyl group to a leaving group

-

The 1-benzylazetidin-3-ol is reacted with an alkylsulfonyl halide, such as methanesulfonyl chloride (mesyl chloride), in the presence of a base to form the corresponding mesylate. This step converts the hydroxyl group into a good leaving group.

Step 3: Nucleophilic substitution with cyanide

-

The mesylated intermediate is then treated with an alkali metal cyanide, such as sodium cyanide, in a suitable solvent like dimethylformamide.

-

The reaction is typically heated (e.g., at 60°C) for several hours to facilitate the nucleophilic substitution of the mesylate group with the cyanide ion, yielding this compound.

-

The product can be purified by chromatography on silica gel.

The workflow for this synthesis can be visualized as follows:

Speculative Biological Potential

While direct evidence is lacking, the structural components of this compound derivatives suggest several avenues for potential biological activity.

1. Central Nervous System (CNS) Activity:

The N-benzyl group is a common feature in many CNS-active compounds. For instance, N-benzyl piperidine derivatives are being investigated as inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE) for the treatment of Alzheimer's disease[2]. The azetidine ring, being a rigid scaffold, can orient the N-benzyl and 3-cyano groups in specific vectors, potentially enabling interactions with CNS targets.

2. Enzyme Inhibition:

The cyano group can act as a nitrile warhead or a hydrogen bond acceptor, making it a key functional group in many enzyme inhibitors. Depending on the substitutions on the benzyl ring and the azetidine, these derivatives could be designed to target various enzymes.

3. Antimicrobial and Anticancer Activity:

Both N-benzyl and azetidine motifs are found in compounds with demonstrated antimicrobial and anticancer properties. The rigid azetidine core can serve as a scaffold to present various pharmacophoric groups in a defined spatial arrangement, which could lead to interactions with microbial or cancer-related targets.

The logical relationship for exploring the potential of this scaffold is outlined below:

Future Directions and Conclusion

The this compound scaffold remains a largely untapped resource in drug discovery. The lack of published data on its biological activities presents a clear opportunity for novel research. Future work should focus on the synthesis of a library of derivatives with systematic modifications to both the N-benzyl and the 3-cyanoazetidine moieties. Screening these compounds against a diverse panel of biological targets could uncover novel therapeutic leads.

References

N-Benzyl-3-cyanoazetidine: A Versatile Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a privileged scaffold in medicinal chemistry. Its inherent ring strain and non-planar geometry offer unique three-dimensional diversity, leading to improved physicochemical and pharmacological properties of drug candidates. Among the various functionalized azetidines, N-Benzyl-3-cyanoazetidine serves as a key building block, providing a versatile platform for the synthesis of a wide array of bioactive molecules. This technical guide explores the synthesis, functional group transformations, and applications of this compound in the development of enzyme inhibitors and G-protein coupled receptor (GPCR) modulators, highlighting its significance in contemporary drug discovery.

Synthesis of the Core Scaffold

The preparation of this compound can be achieved through a multi-step sequence starting from readily available precursors. A common route involves the initial formation of 1-benzylazetidin-3-ol, which is then converted to the corresponding nitrile.

Synthetic Workflow for this compound

Key Transformations and Derivatives

The N-benzyl and cyano functionalities of this compound offer multiple avenues for chemical modification, allowing for the introduction of diverse pharmacophoric elements.

Debenzylation to Access the Core Azetidine

The benzyl group serves as a convenient protecting group for the azetidine nitrogen. Its removal, typically via catalytic hydrogenation, unmasks the secondary amine, which can then be further functionalized.

Manipulation of the Cyano Group

The cyano group is a versatile functional handle that can be transformed into other key moieties, such as carboxylic acids, amines, and tetrazoles.

-

Hydrolysis to Carboxylic Acid: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. A patent describes the hydrolysis of this compound to N-benzylazetidine-3-carboxylic acid using barium hydroxide, followed by acidification.[1] Another method involves conversion to the methyl ester followed by hydrolysis.[1]

-

Reduction to Amine: The nitrile can be reduced to a primary amine, providing a key intermediate for further elaboration.

-

Conversion to Tetrazole: The cyano group can undergo a [3+2] cycloaddition with an azide source, typically sodium azide with a Lewis acid catalyst, to form a tetrazole ring, a common bioisostere for a carboxylic acid.

Applications in Medicinal Chemistry

The this compound scaffold is a key component in the synthesis of several classes of therapeutic agents, most notably inhibitors of Janus kinases (JAKs), Dipeptidyl peptidase-4 (DPP-4), and Cathepsin K.

Janus Kinase (JAK) Inhibitors

JAK inhibitors are a class of drugs used to treat autoimmune diseases and certain cancers. The azetidine ring is a key structural feature of several JAK inhibitors, including Baricitinib. While the direct synthesis of Baricitinib from this compound is not explicitly detailed in the provided results, a plausible synthetic route can be constructed based on known transformations of the azetidine core. A key intermediate, 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile, is synthesized and then elaborated to the final drug.[2][3]

Table 1: Representative Synthesis of a JAK Inhibitor Precursor

| Step | Reactant(s) | Reagent(s) and Conditions | Product | Yield (%) |

| 1 | 1-Benzylazetidin-3-ol | 1. Oxalyl chloride, DMSO, Et3N2. Diethyl (cyanomethyl)phosphonate, NaH, THF | 2-(1-Benzylazetidin-3-ylidene)acetonitrile | Not specified |

| 2 | 2-(1-Benzylazetidin-3-ylidene)acetonitrile | H2, Pd/C, EtOH | 2-(Azetidin-3-yl)acetonitrile | Not specified |

| 3 | 2-(Azetidin-3-yl)acetonitrile | Ethanesulfonyl chloride, Et3N, CH2Cl2 | 2-(1-(Ethylsulfonyl)azetidin-3-yl)acetonitrile | Not specified |

JAK-STAT Signaling Pathway

The JAK-STAT signaling pathway is a critical cascade for a variety of cytokines and growth factors involved in immunity and inflammation.[1][4][5][6][7] Dysregulation of this pathway is implicated in numerous autoimmune disorders. JAK inhibitors, such as Baricitinib, act by blocking the activity of JAK enzymes, thereby interrupting this signaling cascade.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 inhibitors are a class of oral hypoglycemics used for the treatment of type 2 diabetes. They work by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretins like GLP-1 and GIP. Azetidine-based structures, particularly 2-cyanoazetidines, have been explored as potent DPP-4 inhibitors.[8][9]

Table 2: Representative DPP-4 Inhibitor Activity

| Compound | Scaffold | DPP-4 IC50 (nM) |

| Lead Compound | 2-Benzyl-piperazine derivative | 19 |

| Analog 1 | 4-Benzylpiperidine derivative | 1600 |

| Analog 2 | 2-Benzylpyrrolidine derivative | 300 |

Data extrapolated from a study on DPP-4 inhibitors.[10]

DPP-4 Signaling in Glucose Homeostasis

DPP-4 plays a key role in glucose metabolism by inactivating incretin hormones.[11][12][13][14][15] By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.

Cathepsin K Inhibitors

Cathepsin K is a cysteine protease that plays a crucial role in bone resorption by degrading type I collagen.[16][17][18][19] Inhibitors of Cathepsin K are being investigated for the treatment of osteoporosis. Odanacatib is a notable Cathepsin K inhibitor, and while its synthesis does not directly start from this compound, the development of other potent inhibitors often involves nitrile-containing warheads that can be derived from such scaffolds.

Cathepsin K in Bone Resorption

In the acidic microenvironment of the resorption lacuna, Cathepsin K, secreted by osteoclasts, degrades the collagen matrix of bone.[18][19] Inhibition of Cathepsin K prevents this degradation, leading to a decrease in bone resorption and an increase in bone mineral density.

Experimental Protocols

Synthesis of N-Benzylazetidine-3-carboxylic acid methyl ester[1]

To a stirred mixture of 17 g of this compound and 60 ml of methanol at room temperature, 60 ml of concentrated sulfuric acid is added over 15 minutes. The mixture is then heated to reflux for 4 hours. After cooling, the reaction mixture is poured onto a mixture of ice and water and made alkaline with a 40% aqueous sodium hydroxide solution. The product is extracted with dichloromethane, and the organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-benzylazetidine-3-carboxylic acid methyl ester.

Hydrolysis of N-Benzylazetidine-3-carboxylic acid methyl ester to N-Benzylazetidine-3-carboxylic acid[1]

A mixture of N-benzylazetidine-3-carboxylic acid methyl ester and water is heated to boiling. The hydrolysis is typically complete in about one hour, often indicated by the formation of a homogeneous solution from an initial two-phase system. The water can be removed by evaporation to isolate the solid N-benzylazetidine-3-carboxylic acid.

Catalytic Debenzylation of N-Benzyl Derivatives[5]

To a stirred suspension of the N-benzyl compound (3 mmol) and an equal weight of 10% Pd-C in dry methanol (20 ml), anhydrous ammonium formate (15 mmol) is added in a single portion under a nitrogen atmosphere. The resulting reaction mixture is stirred at reflux temperature, and the reaction is monitored by TLC. After completion, the catalyst is removed by filtration through a celite pad, which is then washed with chloroform. The combined organic filtrate is evaporated under reduced pressure to afford the debenzylated amino derivative.

This compound is a valuable and versatile building block in medicinal chemistry. Its ready accessibility and the diverse reactivity of its functional groups allow for the efficient construction of complex molecular architectures. As demonstrated by its utility in the synthesis of precursors for potent enzyme inhibitors, this scaffold continues to be a cornerstone in the development of novel therapeutics for a range of diseases, from autoimmune disorders and diabetes to osteoporosis. The strategic application of this compound will undoubtedly continue to fuel innovation in drug discovery for years to come.

References

- 1. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. cusabio.com [cusabio.com]

- 7. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]

- 8. Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. oatext.com [oatext.com]

- 11. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]

- 12. DPP4 in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]

- 14. Role of Dipeptidyl Peptidase 4 Inhibitors in Antidiabetic Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Cathepsin K: its skeletal actions and role as a therapeutic target in osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cathepsin K Inhibition: A New Mechanism for the Treatment of Osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | Cathepsin K: The Action in and Beyond Bone [frontiersin.org]

- 19. Cathepsin K inhibitors for osteoporosis and potential off-target effects - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Promise of Azetidine Compounds: A Technical Guide for Drug Development Professionals

Introduction

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry for its unique structural and physicochemical properties. Its inherent ring strain and defined three-dimensional geometry offer a compelling framework for the design of novel therapeutic agents with enhanced potency, selectivity, and metabolic stability. This technical guide provides an in-depth exploration of the burgeoning therapeutic applications of azetidine compounds, with a focus on their utility in oncology, infectious diseases, and neurology. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the quantitative data, experimental methodologies, and key signaling pathways associated with this promising class of molecules.

Anticancer Applications of Azetidine Compounds

Azetidine derivatives have emerged as a versatile class of anticancer agents, demonstrating efficacy through various mechanisms of action, most notably the inhibition of key signaling pathways and disruption of cellular machinery essential for tumor growth and survival.

Inhibition of Signal Transducer and Activator of Transcription 3 (STAT3)

The STAT3 signaling pathway is a critical mediator of tumor cell proliferation, survival, and angiogenesis, making it a prime target for cancer therapy. A novel class of azetidine-based compounds has been developed as potent and selective inhibitors of STAT3. These inhibitors have demonstrated significant preclinical activity in various cancer models.

Quantitative Data: In Vitro Efficacy of Azetidine-Based STAT3 Inhibitors [1][2][3]

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| H172 (9f) | MDA-MB-468 (Breast) | 0.98 | [1][2] |

| H182 | MDA-MB-468 (Breast) | 0.66 | [1][2] |

| H182 | MDA-MB-231 (Breast) | 1.0 - 1.9 | [2] |

| H120 (8e) | MDA-MB-468 (Breast) | 1.75 | [2] |

| H105 | MDA-MB-468 (Breast) | 2.07 | [2] |

| 7e | MDA-MB-231 (Breast) | 0.9 - 1.9 | [1] |

| 5a | STAT3 DNA Binding | 0.52 | [4] |

| 5o | STAT3 DNA Binding | 0.38 | [4] |

| 8i | STAT3 DNA Binding | 0.34 | [4] |

Quantitative Data: Selectivity of Azetidine-Based STAT3 Inhibitors [4]

| Compound | Target | IC₅₀ (µM) |

| 5a | STAT3:STAT3 | 0.52 |

| STAT1:STAT3 | 2.61 | |

| STAT1:STAT1 | 12.0 | |

| STAT5:STAT5 | 9.3 | |

| 5o | STAT3:STAT3 | 0.38 |

| STAT1:STAT3 | 1.46 | |

| STAT1:STAT1 | >20 | |

| STAT5:STAT5 | >20 |

Disruption of Tubulin Polymerization

Tubulin is a key component of the cytoskeleton, and its polymerization into microtubules is essential for cell division. Azetidin-2-one derivatives, acting as analogs of combretastatin A-4, have shown potent tubulin polymerization inhibitory activity, leading to cell cycle arrest and apoptosis.

Quantitative Data: In Vitro Efficacy of Azetidine-Based Tubulin Polymerization Inhibitors [5][6][7][8]

| Compound | Cancer Cell Line | IC₅₀ (nM) | Reference |

| 18 | A549 (Lung) | 1.0 - 3.6 | [5] |

| K562 (Leukemia) | 1.0 - 3.6 | [5] | |

| HCT-116 (Colon) | 1.0 - 3.6 | [5] | |

| MCF-7 (Breast) | 1.0 - 3.6 | [5] | |

| NCI/ADR-RES (Ovarian, Drug-Resistant) | 1.0 - 3.6 | [5] | |

| 1a | A549 (Lung) | 2.2 | [8] |

| HCT116 (Colon) | 2.1 | [8] | |

| 9h | MCF-7 (Breast) | 10 - 33 | [6] |

| 9q | MCF-7 (Breast) | 10 - 33 | [6] |

| 9r | MCF-7 (Breast) | 10 - 33 | [6] |

| 10p | MCF-7 (Breast) | 10 - 33 | [6] |

| 10r | MCF-7 (Breast) | 10 - 33 | [6] |

| 11h | MCF-7 (Breast) | 10 - 33 | [6] |

| 9q | MDA-MB-231 (Breast) | 23 - 33 | [6] |

| 6 | SiHa (Cervical) | 100 | [7] |

| B16F10 (Melanoma) | 1200 | [7] |

Antimicrobial Applications of Azetidine Compounds

Azetidine-containing molecules, particularly β-lactams, have a long-standing history as potent antibacterial agents. More recent research has expanded the antimicrobial spectrum of azetidine derivatives to include activity against various pathogenic bacteria.

Quantitative Data: In Vitro Antibacterial Activity of Azetidine Derivatives [9]

| Compound | Bacterial Strain | MIC (µg/mL) |

| 6i | Methicillin-sensitive Staphylococcus aureus | 0.25 - 16.0 |

| Methicillin-resistant Staphylococcus aureus | 0.25 - 16.0 | |

| Escherichia coli ATCC 35218 | 0.25 - 16.0 |

Neurological Applications of Azetidine Compounds

The rigid conformation of the azetidine ring makes it an attractive scaffold for the design of ligands targeting central nervous system (CNS) receptors and transporters. Azetidine derivatives have shown promise as inhibitors of GABA uptake, a key mechanism in the regulation of neuronal excitability.

Inhibition of GABA Uptake

Inhibition of GABA transporters (GATs) can potentiate GABAergic neurotransmission, a strategy being explored for the treatment of epilepsy and other neurological disorders.

Quantitative Data: In Vitro Efficacy of Azetidine-Based GABA Uptake Inhibitors [10]

| Compound | Target | IC₅₀ (µM) |

| Azetidin-2-ylacetic acid derivative | GAT-1 | 2.01 ± 0.77 |

| Azetidin-2-ylacetic acid derivative | GAT-1 | 2.83 ± 0.67 |

| 18b | GAT-1 | 26.6 ± 3.3 |

| 12d | GAT-3 | 15.3 ± 4.5 |

| 18e | GAT-3 | 31.0 ± 4.7 |

Key Signaling Pathways and Experimental Workflows

STAT3 Signaling Pathway

Caption: STAT3 signaling pathway and the point of inhibition by azetidine compounds.

p38 MAPK Signaling Pathway

Caption: Overview of the p38 MAPK signaling cascade and potential inhibition by azetidine derivatives.

Experimental Workflow for Anticancer Drug Screening

Caption: A generalized workflow for the in vitro screening of azetidine-based anticancer compounds.

Detailed Experimental Protocols

STAT3 DNA Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)

This assay determines the ability of a compound to inhibit the binding of activated STAT3 protein to its DNA consensus sequence.

Materials:

-

Nuclear extracts from cells with activated STAT3 (e.g., v-Src-transformed NIH 3T3 cells).

-

Radiolabeled double-stranded oligonucleotide probe containing the STAT3-specific binding site (e.g., hSIE probe).

-

Azetidine test compounds.

-

Poly(dI-dC) as a non-specific competitor DNA.

-

Binding buffer (e.g., 10 mM HEPES, 50 mM KCl, 1 mM DTT, 1 mM EDTA, 5% glycerol).

-

Non-denaturing polyacrylamide gel.

-

Phosphorimager or autoradiography film.

Procedure:

-

Prepare nuclear extracts from appropriate cells.

-

In a microcentrifuge tube, combine the nuclear extract, poly(dI-dC), and varying concentrations of the azetidine test compound in the binding buffer.

-

Incubate the mixture at room temperature for 20-30 minutes to allow for inhibitor binding to STAT3.

-

Add the radiolabeled probe to the reaction mixture and incubate for another 20-30 minutes at room temperature.

-

Load the samples onto a pre-run non-denaturing polyacrylamide gel.

-

Run the gel until adequate separation of protein-DNA complexes from free probe is achieved.

-

Dry the gel and expose it to a phosphorimager screen or autoradiography film.

-

Quantify the band intensities to determine the extent of inhibition and calculate the IC₅₀ value.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1]

Materials:

-

Cancer cell lines of interest.

-

Complete cell culture medium.

-

Azetidine test compounds.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Dimethyl sulfoxide (DMSO).

-

96-well plates.

-

Microplate reader.

Procedure:

-

Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the azetidine test compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

-

Bacterial strains of interest.

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Azetidine test compounds.

-

96-well microtiter plates.

-

Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL).

Procedure:

-

Prepare serial two-fold dilutions of the azetidine test compounds in CAMHB directly in the wells of a 96-well plate.

-

Add a standardized bacterial inoculum to each well.

-

Include a positive control (bacteria in broth without compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits bacterial growth.

Conclusion

Azetidine-containing compounds represent a highly promising and versatile scaffold for the development of novel therapeutics. Their demonstrated efficacy in preclinical models for cancer, infectious diseases, and neurological disorders underscores their significant potential. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating the continued exploration and advancement of this important class of molecules. The unique structural features of the azetidine ring offer a rich chemical space for the design of next-generation drugs with improved therapeutic indices. Further investigation into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of azetidine derivatives will be crucial in translating their preclinical promise into clinical success.

References

- 1. benchchem.com [benchchem.com]

- 2. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of a chiral fluorinated azetidin-2-one as a tubulin polymerisation inhibitor with potent antitumour efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antiproliferative and Tubulin-Destabilising Effects of 3-(Prop-1-en-2-yl)azetidin-2-Ones and Related Compounds in MCF-7 and MDA-MB-231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of N-Substituted Azetidines

For Researchers, Scientists, and Drug Development Professionals

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly vital structural motifs in medicinal chemistry. Their inherent ring strain and well-defined three-dimensional geometry can impart favorable physicochemical properties to drug candidates, including enhanced metabolic stability, improved solubility, and better binding affinity. This technical guide provides a comprehensive overview of the core synthetic strategies for the preparation of N-substituted azetidines, complete with detailed experimental protocols, comparative data, and mechanistic diagrams to aid in the practical application of these methodologies.

Core Synthetic Strategies